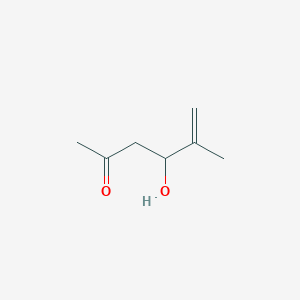
4-Hydroxy-5-methylhex-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5-methylhex-5-en-2-one is an organic compound with the molecular formula C7H12O2 It is a derivative of hexenone, characterized by the presence of a hydroxyl group and a methyl group on the hexenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-5-methylhex-5-en-2-one can be synthesized through several methods. One common synthetic route involves the aldol condensation of methylpropenal and acetone. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to achieve a high yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale aldol condensation reactions. The process is optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-methylhex-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methylhex-5-en-2-one and 4-methylhex-5-enoic acid.
Reduction: Formation of 4-hydroxy-5-methylhexane.
Substitution: Formation of 4-chloro-5-methylhex-5-en-2-one.
Scientific Research Applications
4-Hydroxy-5-methylhex-5-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-methylhex-5-en-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-5-hexen-2-one: Similar structure but lacks the hydroxyl group.
4-Hydroxy-5-methylhexan-2-one: Similar structure but differs in the position of the double bond.
4-Methyl-5-hexen-2-one: Similar structure but lacks the hydroxyl group
Uniqueness
4-Hydroxy-5-methylhex-5-en-2-one is unique due to the presence of both a hydroxyl group and a double bond in its structure.
Properties
CAS No. |
44809-62-3 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4-hydroxy-5-methylhex-5-en-2-one |
InChI |
InChI=1S/C7H12O2/c1-5(2)7(9)4-6(3)8/h7,9H,1,4H2,2-3H3 |
InChI Key |
LKGOBWHJXOZFIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(CC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















